molecular formula C18H25NO3 B15255450 Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B15255450
M. Wt: 303.4 g/mol
InChI Key: HDQSRVNBNJFVBF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a 3,5-dimethylphenyl group, and a 3-oxopiperidine-1-carboxylate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 3,5-dimethylphenylacetic acid with tert-butyl 4-oxopiperidine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for efficient and scalable production of the compound, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(3,5-dimethylphenyl)-3-aminopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and 3,5-dimethylphenyl groups contribute to its stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-12-8-13(2)10-14(9-12)15-6-7-19(11-16(15)20)17(21)22-18(3,4)5/h8-10,15H,6-7,11H2,1-5H3

InChI Key

HDQSRVNBNJFVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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